molecular formula C17H17NO6 B5835860 {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid

{4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid

Cat. No.: B5835860
M. Wt: 331.32 g/mol
InChI Key: CPKAXEIUUVVFNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid, also known as DPA, is a compound that has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, inflammation, and neurodegeneration. This compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation. It also inhibits the NF-κB pathway, which is involved in inflammation. In neurodegenerative disorders, this compound has been shown to protect against oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been shown to protect against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid in lab experiments is its ability to inhibit various signaling pathways that are involved in disease progression. This makes it a potential therapeutic candidate for various diseases. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Another direction is to develop more effective methods for administering this compound in vivo, such as using nanoparticles or liposomes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways.

Synthesis Methods

The synthesis of {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid involves the reaction of 3,5-dimethoxybenzoic acid with 4-aminophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with chloroacetic acid to obtain the final product, this compound.

Scientific Research Applications

{4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is also a target for this compound, as it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been studied for its potential neuroprotective effects.

Properties

IUPAC Name

2-[4-[(3,5-dimethoxybenzoyl)amino]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6/c1-22-14-7-11(8-15(9-14)23-2)17(21)18-12-3-5-13(6-4-12)24-10-16(19)20/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKAXEIUUVVFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.